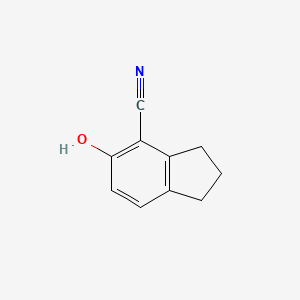

5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Description

5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (C₁₀H₉NO) is a bicyclic organic compound featuring a partially saturated indene backbone substituted with a hydroxyl group at position 5 and a nitrile group at position 2. Its synthesis involves the reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile using NaBH₄ in ethanol, yielding an 80% isolated product as a white solid . Key spectral data includes ¹H NMR signals at δ 7.62 (d, J = 7.5 Hz), 7.54 (d, J = 7.8 Hz), and 5.28 (t, J = 6.3 Hz), confirming the hydroxyl and nitrile substituents . This compound serves as a precursor in pharmaceutical synthesis due to its reactive hydroxyl and nitrile moieties.

Properties

IUPAC Name |

5-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-5,12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBLGXJGNYWSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-phenylpropanoic acid with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-oxo-2,3-dihydro-1H-indene-4-carbonitrile.

Reduction: Formation of 5-hydroxy-2,3-dihydro-1H-indene-4-amine.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is its role in cancer treatment. Research indicates that this compound can inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which are known to prevent apoptosis (programmed cell death) in cancer cells. By promoting the degradation of cIAP-1 and cIAP-2 proteins, this compound enhances caspase enzymatic activity, leading to apoptosis in cancer cells that overexpress IAP proteins .

1.2 Targeted Cancer Types

The compound has shown efficacy against various cancers, including:

- Acute Myeloid Leukemia (AML)

- Bladder Cancer

- Breast Cancer

- Colon Cancer

- Non-Small Cell Lung Cancer (NSCLC)

- Ovarian Cancer

- Pancreatic Cancer

- Prostate Cancer

These findings suggest that this compound could be developed into a therapeutic agent for treating multiple cancer types that resist conventional therapies .

Organic Synthesis

2.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create various biologically active compounds and intermediates. For instance, it has been employed in the synthesis of marine metabolites and other complex organic molecules .

2.2 Chemical Properties and Reactions

The compound exhibits unique chemical properties that make it suitable for various synthetic pathways, including:

- Michael additions

- Hantzsch reactions

These reactions are crucial for forming heterocycles and other complex structures that are valuable in medicinal chemistry and materials science .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism by which 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival. The hydroxyl and nitrile groups play crucial roles in these interactions, facilitating binding to target proteins and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modifications at Position 1

(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

- Structure: Replaces the hydroxyl group at position 5 with an amino group at position 1.

- Synthesis: Produced via transaminase-mediated enzymatic resolution of 4-cyanoindanone, achieving 100% chiral purity and yield in a single step .

- Applications: Key intermediate for Rasagiline (Parkinson’s disease) and Ozanomod (immunomodulator) .

- Comparison: The amino group enhances hydrogen-bonding capacity and basicity, improving solubility in polar solvents compared to the hydroxyl analogue.

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

- Synthesis : Utilizes α-methylbenzylamine derivatives for diastereoselective chiral synthesis .

- Applications: Intermediate for immunosuppressive drugs.

- Comparison : Stereochemistry at position 1 critically influences biological activity, highlighting the importance of chiral synthesis methods absent in the hydroxyl analogue’s preparation .

Analogues with Additional Functional Groups

5-Amino-7-phenyl-2,3-dihydro-1H-indene-4,6-dicarbonitrile

- Structure: Features an amino group at position 5, a phenyl group at position 7, and dual nitrile groups at positions 4 and 6 .

- Synthesis: Multi-step condensation reactions with malononitrile.

1-(Piperazin-1-ylmethyl)-2,3-dihydro-1H-indene-4-carbonitrile

Compounds with Divergent Backbones but Shared Functional Groups

Mutagen X (MX: 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)

- Structure: Furanone ring with hydroxyl, chlorine, and dichloromethyl groups .

- Toxicity: Potent carcinogen targeting the urinary bladder, unlike the non-halogenated indene analogue .

- Comparison: Despite sharing a hydroxyl group, MX’s halogenation and furanone backbone contribute to extreme toxicity, absent in 5-hydroxyindene derivatives.

Indole-4-carbonitrile

Physicochemical and Pharmacological Comparisons

Key Observations :

- Synthetic Efficiency: Enzymatic synthesis of amino derivatives achieves higher yields and enantiopurity than chemical reduction for the hydroxyl analogue .

- Pharmacological Relevance: Amino derivatives are prioritized for CNS drug synthesis due to their ability to form stable salts and penetrate the blood-brain barrier .

- Toxicity: Halogenated furanones (e.g., MX) exhibit carcinogenicity absent in non-halogenated indene derivatives .

Biological Activity

5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a hydroxyl group (-OH) and a carbonitrile group (-C≡N), which contribute to its reactivity and biological properties. The molecular formula for this compound is with a molar mass of approximately 159.19 g/mol. Its bicyclic structure consists of a five-membered carbon ring fused to a six-membered aromatic ring, which enhances its chemical versatility.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Effects : Research suggests that it may inhibit key enzymes involved in cell proliferation and survival, making it a candidate for anticancer drug development.

- Anti-inflammatory Properties : Its structural similarities to other indole derivatives suggest potential anti-inflammatory effects, although specific studies are still needed to confirm this activity.

Antimicrobial and Antiviral Activity

Recent studies have explored the antiviral properties of this compound. For instance, derivatives of related compounds have shown effectiveness against influenza A virus, indicating that this compound could exhibit similar inhibitory effects due to its structural characteristics.

Case Studies

- Synthesis and Evaluation : A study focused on the enzymatic synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile using ketoreductase enzymes demonstrated high yields and enantiomeric purity (96.37%). This process highlights the compound's potential in pharmaceutical applications .

- Chemical Reactivity : The compound has been utilized as a building block in synthesizing more complex molecules, showcasing its versatility in organic synthesis and medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dihydro-1H-indene | Lacks the carbonitrile group; simpler structure | |

| 1-Hydroxy-2,3-dihydro-1H-indene | Contains an additional hydroxyl group | |

| 1-Amino-2,3-dihydro-1H-indene | Features an amino group; potential for biological activity | |

| 5-Cyanoindole | Contains an indole structure; different properties |

The presence of both hydroxyl and nitrile groups in this compound distinguishes it from these compounds by enhancing its reactivity and potential applications in synthetic chemistry and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

-

Oxidation : Hydroxyl group at the 5-position can be oxidized to a carbonyl using manganese dioxide (MnO₂) .

-

Reduction : Nitrile group at the 4-position can be reduced to an amine using lithium aluminum hydride (LiAlH₄) .

-

Substitution : Hydroxyl group can react with alkyl halides or acyl chlorides in the presence of bases to form ethers or esters .

-

Purity Assessment : Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to validate purity and structural integrity .

Table 1 : Summary of Key Reactions

Reaction Type Reagents/Conditions Target Functional Group Oxidation MnO₂ –OH → –C=O Reduction LiAlH₄ –CN → –NH₂ Substitution Alkyl halides/base –OH → –OR or –OCOR

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Critical properties include:

- Melting Point : 116–117°C .

- Boiling Point : ~330°C (estimated) .

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the hydroxyl and nitrile groups .

- Spectroscopic Data : IR for –OH (3317 cm⁻¹) and –CN (2204 cm⁻¹) stretches; LCMS for molecular ion confirmation (e.g., m/z 175.19) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- GHS Hazards : Classified as toxic and irritating; use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in a tightly sealed container in a dry, ventilated area; avoid incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the hydroxyl and nitrile groups in this compound?

- Methodological Answer :

- Oxidation Mechanism : MnO₂ abstracts a proton from the hydroxyl group, forming a ketone via a radical intermediate .

- Reduction Pathway : LiAlH₄ converts –CN to –NH₂ through a two-electron reduction, with Al coordination stabilizing intermediates .

- Kinetic Studies : Vary reaction temperatures and monitor progress via in-situ IR or HPLC to determine rate constants.

Q. How can contradictory results in biological activity (e.g., anticonvulsant efficacy) be resolved?

- Methodological Answer :

- Experimental Design :

- Dose-Response Curves : Test multiple concentrations in in vitro enzyme assays (e.g., GABA receptors) .

- Model Systems : Compare results across cell lines (HEK-293 vs. neuronal primary cultures) and in vivo rodent models.

- Data Analysis : Use ANOVA to identify statistically significant outliers; cross-validate with orthogonal assays (e.g., electrophysiology).

Q. What computational approaches predict the electronic effects of substituents on the indene core?

- Methodological Answer :

-

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron-withdrawing (–CN) and donating (–OH) effects .

-

Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for electrophilic/nucleophilic attacks .

Table 2 : Computational Parameters for Electronic Analysis

Parameter Value/Method Basis Set 6-31G(d) Functional B3LYP Solvent Model PCM (DMSO)

Q. How can researchers design derivatives to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- Structural Modifications :

- Replace –OH with fluorinated groups to improve metabolic stability .

- Introduce heterocycles (e.g., pyridine) at the 4-position to modulate receptor binding .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and toxicity early in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.